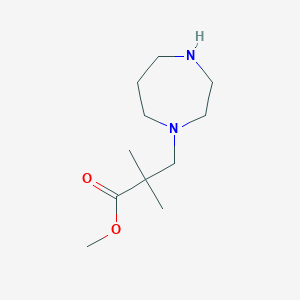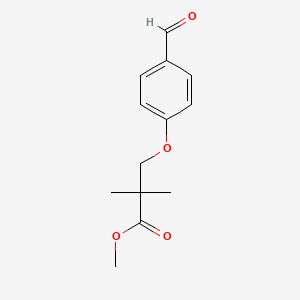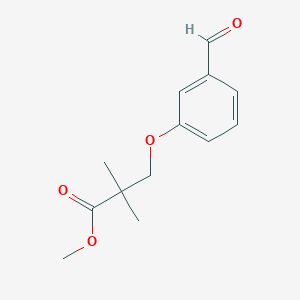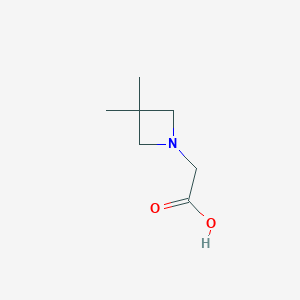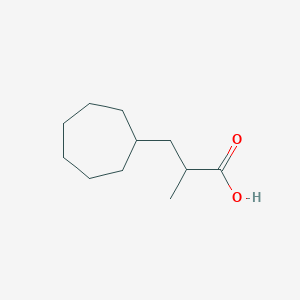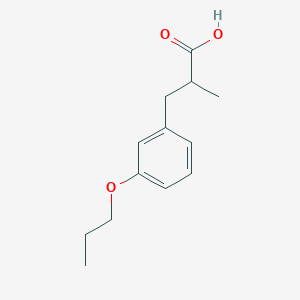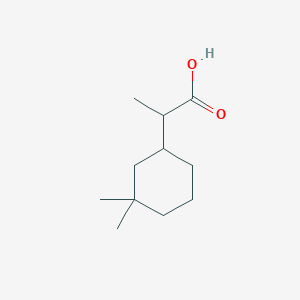
2-(3,3-Dimethylcyclohexyl)propanoic acid
説明
2-(3,3-Dimethylcyclohexyl)propanoic acid is a useful research compound. Its molecular formula is C11H20O2 and its molecular weight is 184.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Ortho-functionalization of Substituted Toluenes : A study by Cai et al. (2007) developed a highly regioselective olefination of substituted N,N-dimethylbenzylamines, which were further transformed into 3-(2'-tolyl)propanoic acid and its derivatives. This process, controlled by the acidity of reaction conditions, has applications in synthesis and chemical transformations.
Degradation of Alicyclic Musk Romandolide® : Research by Seyfried et al. (2013) investigated the degradation of Romandolide®, a synthetic alicyclic musk, which led to the formation of 3,3-dimethyl cyclohexanone, a derivative of 2-(3,3-Dimethylcyclohexyl)propanoic acid. This study is significant for understanding environmental degradation processes of synthetic compounds.
Photochromism of Spiropyrans : A study by Zou et al. (2004) focused on the crystal structure of photochromic compounds related to this compound. Their findings contribute to the field of photochemistry, especially in the area of light-responsive materials.
Synthesis of Stereoisomers : The work by Davadra et al. (2011) describes a method for separating stereoisomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. This research is relevant in the field of chiral chemistry and pharmaceuticals, where stereoisomers can have different biological activities.
Synthesis of Hybrid Anticonvulsants and Antinociceptives : A study by Kamiński et al. (2016) explored the synthesis of new hybrid molecules derived from 3-methyl- and 3,3-dimethyl-(2,5-dioxopyrrolidin-1-yl)propanoic or butanoic acids. These molecules demonstrated significant potential as anticonvulsants and antinociceptives.
Antimicrobial Activity of Derivatives : The research by Elkholy and Morsy (2006) studied the reactivity of a compound related to this compound, revealing its potential antimicrobial applications.
Blood Coagulation Influence : A paper by Limanskii et al. (2009) investigated compounds derived from 2-(3,3-dimethyl-3,4-dihydroisoquinol-1-yl)propanoic acid, finding them to be effective as hemostatics, influencing blood coagulation.
Water-Soluble Thermo-Sensitive Resin Synthesis : An investigation by An et al. (2015) focused on synthesizing a water-soluble resin with tertiary amine oxide substituents derived from 3-(dimethylamino)propanoic acid. This research has applications in thermal laser imaging and materials science.
Conformational Preferences in Various Solvents : A study by Nkansah et al. (2009) analyzed the conformational equilibrium of 3-(dimethylazinoyl)propanoic acid in different solvents, contributing to the understanding of molecular interactions and stability.
特性
IUPAC Name |
2-(3,3-dimethylcyclohexyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-8(10(12)13)9-5-4-6-11(2,3)7-9/h8-9H,4-7H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJIPHZRNIJBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC(C1)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



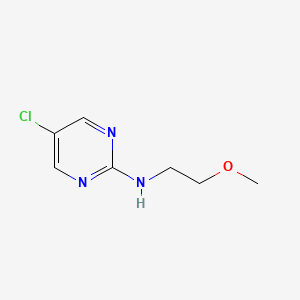
![2-[1-(Methylcarbamoyl)piperidin-4-yl]acetic acid](/img/structure/B7939089.png)
![2-[1-(cyclopropylmethyl)piperidin-1-ium-4-yl]acetate](/img/structure/B7939104.png)
